molecular formula C8H9BO3 B13876328 3-(1,3,2-Dioxaborolan-2-yl)phenol

3-(1,3,2-Dioxaborolan-2-yl)phenol

Cat. No.: B13876328
M. Wt: 163.97 g/mol
InChI Key: BMZLGYPJXCEXFZ-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborolan-2-yl)phenol, also known as 3-hydroxyphenylboronic acid pinacol ester, is a boronic acid derivative. This compound is characterized by the presence of a boron atom within a dioxaborolane ring attached to a phenol group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)phenol typically involves the reaction of phenol derivatives with boronic acid or boronic esters. One common method is the reaction of 3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3,2-Dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, boronic acids, and biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)phenol primarily involves its role as a boron-containing reagent in various chemical reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-boron bonds, which are crucial intermediates in many organic transformations. These reactions often proceed through the formation of boronate complexes, which then undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Uniqueness: 3-(1,3,2-Dioxaborolan-2-yl)phenol stands out due to its stability and ease of handling compared to other boronic acid derivatives. Its unique structure allows for efficient participation in cross-coupling reactions, making it a valuable reagent in both academic and industrial settings .

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,10H,4-5H2

InChI Key

BMZLGYPJXCEXFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)O

Origin of Product

United States

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